2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 921789-20-0
Cat. No.: VC7529010
Molecular Formula: C20H18F3N5O2S
Molecular Weight: 449.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921789-20-0 |
|---|---|
| Molecular Formula | C20H18F3N5O2S |
| Molecular Weight | 449.45 |
| IUPAC Name | 2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H18F3N5O2S/c1-30-16-7-5-15(6-8-16)27-9-10-28-18(27)25-26-19(28)31-12-17(29)24-14-4-2-3-13(11-14)20(21,22)23/h2-8,11H,9-10,12H2,1H3,(H,24,29) |
| Standard InChI Key | SSEQTDQSLSQKHO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
The compound 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that belongs to the class of thioacetamide derivatives. It features a unique structure that includes imidazole and triazole rings, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of this compound, focusing on its chemical properties, synthesis, potential applications, and biological activities.
Molecular Formula and Weight
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Molecular Formula: CHFNOS
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Molecular Weight: Approximately 463.46 g/mol
Synthesis
The synthesis of 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide likely involves multiple steps, including the formation of the imidazo[2,1-c] triazole core and subsequent modification with the thioacetamide and trifluoromethylphenyl groups. Solvents like dimethylformamide (DMF) or ethanol are commonly used in such reactions to optimize yields and purity.
Potential Applications and Biological Activities
Compounds containing imidazole and triazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a trifluoromethyl group can enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antimicrobial Activity
1,2,4-Triazole derivatives have shown significant antimicrobial activity, with some compounds exhibiting potency comparable to or greater than standard antibiotics like chloramphenicol and fluconazole .
Anticancer Activity
The incorporation of electron-withdrawing groups, such as trifluoromethyl, can enhance antitumor activity by modifying the compound's interaction with cellular targets .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic profiles of this compound is crucial for predicting its therapeutic effects and potential side effects. This involves studying its absorption, distribution, metabolism, excretion (ADME), and interactions with specific biological targets.
Research Findings and Data
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